N-(2-methylquinolin-5-yl)pentanamide
Description
N-(2-methylquinolin-5-yl)pentanamide is a synthetic small molecule featuring a pentanamide backbone linked to a quinoline moiety substituted with a methyl group at the 2-position. Quinoline derivatives are known for their diverse pharmacological profiles, including antimicrobial, anticancer, and antiparasitic properties .
Properties
IUPAC Name |
N-(2-methylquinolin-5-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-4-8-15(18)17-14-7-5-6-13-12(14)10-9-11(2)16-13/h5-7,9-10H,3-4,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWFCZHDIIXBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC2=C1C=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methylquinolin-5-yl)pentanamide typically involves the reaction of 2-methylquinoline with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(2-methylquinolin-5-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.
Scientific Research Applications
N-(2-methylquinolin-5-yl)pentanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives with potential therapeutic applications.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors, which may lead to the development of new drugs.
Medicine: Research focuses on its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-5-yl)pentanamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or modulate receptor activity to produce anti-inflammatory effects. The pathways involved often include the inhibition of key signaling molecules or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Quinoline Position: The 2- and 3-substituted quinoline analogs (11a, 10j) show distinct NMR patterns due to electronic effects. For example, the quinolin-2-yl group in 11a results in a downfield singlet at δ 9.09 ppm (NH), while the quinolin-3-yl group in 10j exhibits upfield shifts (δ 8.73–8.71 ppm) .
- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethoxy in 11a) increase lipophilicity and metabolic stability compared to electron-donating groups (e.g., methyl in N-(2-methylquinolin-5-yl)pentanamide) .
- Synthetic Accessibility: Yields for quinoline derivatives range from 41–44%, indicating moderate synthetic efficiency. The target compound likely requires similar coupling and purification steps .
Pharmacological and Physicochemical Comparisons
Anthelmintic Activity
- N4MP : A simplified albendazole derivative, N4MP demonstrates time- and concentration-dependent anthelmintic activity against Toxocara canis larvae (LC₅₀ = 72 μM at 72 hours), comparable to albendazole but with lower cytotoxicity .
- The quinoline moiety may enhance target specificity (e.g., parasite enzyme inhibition) but could increase cytotoxicity relative to N4MP .
Drug-Likeness and Pharmacokinetics
| Parameter | This compound | 11a (Quinolin-2-yl) | N4MP |
|---|---|---|---|
| Molecular Weight | ~283.35 | ~489.50 | 207.27 |
| logP (Predicted) | ~3.2 | ~4.8 | ~2.1 |
| H-Bond Donors/Acceptors | 1/3 | 1/6 | 1/3 |
| CYP Inhibition | Likely (quinoline) | Yes (piperazine) | CYP1A2 inhibitor |
| BBB Penetration | Moderate | Low | High |
Key Insights :
- N4MP’s lower molecular weight and logP align with Lipinski’s rules, making it orally bioavailable, whereas bulkier quinoline analogs may require formulation optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
